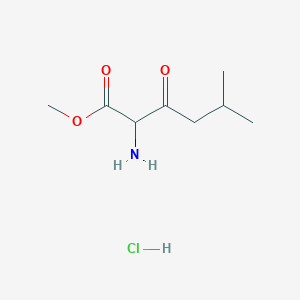

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride

Description

Properties

CAS No. |

41172-79-6 |

|---|---|

Molecular Formula |

C8H16ClNO3 |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

methyl 2-amino-5-methyl-3-oxohexanoate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-5(2)4-6(10)7(9)8(11)12-3;/h5,7H,4,9H2,1-3H3;1H |

InChI Key |

IEEAMTILIROPGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Procedure

A representative chemical synthesis involves the reaction of methyl dichloroacetate with an aldehyde under cold conditions (0°C) in an ether solvent, followed by treatment with thiourea and ammonia to introduce the amino group and form the hydrochloride salt. The reaction is typically refluxed for several hours to ensure completion, then basified to pH 9 to precipitate the product, which is filtered and dried under vacuum.

- Reaction conditions:

- Solvent: Diethyl ether (Et2O) and methanol (MeOH)

- Temperature: 0°C for initial reaction, reflux for substitution step

- Reagents: Methyl dichloroacetate, aldehyde, sodium, thiourea, ammonia solution (25%)

- Work-up: Extraction with aqueous HCl, NaHCO3, drying over Na2SO4 or MgSO4

Example Yield and Purity

- Yield: Approximately 83% for analogous compounds in this class.

- Purity: High purity achieved after filtration and drying under high vacuum.

- Characterization: Confirmed by ^1H NMR, melting point, and chromatographic analysis.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl dichloroacetate + aldehyde in Et2O, 0°C | Formation of intermediate ester |

| 2 | Addition of Na/MeOH, then thiourea, reflux 6 h | Amino substitution at 2-position |

| 3 | Basification with ammonia (pH 9), filtration | Precipitation of hydrochloride salt |

This method is adapted from a detailed synthetic protocol reported in a 2008 Wiley-VCH publication.

Chemoenzymatic Asymmetric Synthesis

Enzymatic Reduction Approach

To obtain optically pure methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, chemoenzymatic methods employ reductases in buffered aqueous media with cofactors such as NADH. The substrate methyl 5-methyl-3-oxohexanoate is converted enzymatically to the amino derivative with high enantiomeric excess.

- Conditions:

- Buffer: HCl buffer pH 7.5, 50 mM

- Temperature: 30°C

- Enzyme: Specific reductase

- Cofactor: NADH, 15 mM

- Reaction time: 24 hours with shaking at 120 rpm

Results and Analysis

- Conversion: High conversion rates observed after 24 h.

- Enantiomeric excess: >95% ee achieved, confirmed by GC and specific rotation measurements.

- Product isolation: Extraction with ethyl acetate, drying over Na2SO4, and chromatographic purification.

Advantages

- High stereoselectivity avoiding racemic mixtures.

- Mild reaction conditions preserving sensitive functional groups.

- Scalable for preparative synthesis.

This approach is detailed in a 2013 publication from the Journal of Organic Chemistry.

While not directly synthesizing methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, recent patents describe methods to prepare related compounds by late-stage introduction of reactive groups (e.g., diazo groups) to prevent cyclization and decomposition of intermediates. These methods involve:

- Using branched alkyl chloroformates and diazomethane under basic conditions.

- Reacting stable intermediates to achieve high chemical purity and enantiomeric excess.

- Avoiding side reactions by introducing sensitive groups late in the synthesis.

Such strategies highlight the importance of controlling reaction order and conditions for related amino ketoesters and their derivatives.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Starting Material | Methyl dichloroacetate + aldehyde | Methyl 5-methyl-3-oxohexanoate |

| Solvent | Et2O, MeOH | Aqueous HCl buffer |

| Temperature | 0°C to reflux | 30°C |

| Reaction Time | 6 hours reflux | 24 hours |

| Yield | ~83% | High conversion, >90% |

| Purity | High, by filtration and drying | >95% chemical purity |

| Enantiomeric Excess (ee) | Racemic or low ee unless chiral reagents used | >95% ee (optically pure) |

| Work-up | Basification, filtration, drying | Extraction, drying, chromatography |

| Analytical Techniques | ^1H NMR, melting point, chromatography | GC, specific rotation, NMR |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino derivatives .

Scientific Research Applications

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating specific biochemical pathways and molecular targets .

Comparison with Similar Compounds

Methoxyamine Hydrochloride (CH₅NO·HCl)

- Molecular Weight : 83.51 g/mol .

- Solubility : Formulated as a 30–32% aqueous solution with 1–2% hydrochloric acid .

- Key Differences : Unlike the target compound, methoxyamine hydrochloride is a simple hydroxylamine derivative lacking ester or branched alkyl groups. Its low molecular weight and high water solubility make it suitable as a nucleophile in organic synthesis.

Yohimbine Hydrochloride (C₂₁H₂₆N₂O₃·HCl)

- Molecular Weight : ~390.9 g/mol .

- Structure : A complex indole alkaloid with a yohimban core, a carboxylic acid methyl ester, and a hydroxyl group.

- Applications : Used clinically for its α₂-adrenergic receptor antagonism, contrasting with the target compound’s lack of reported pharmacological activity .

Benzydamine Hydrochloride (C₁₉H₂₃NO₃·HCl)

- Molecular Weight : ~345.9 g/mol .

- Applications: A non-steroidal anti-inflammatory agent, highlighting the role of hydrochlorides in enhancing drug bioavailability .

Metabolic and Stability Considerations

- ACNU (Nitrosourea Hydrochloride): While structurally distinct, ACNU’s rapid plasma clearance (half-life ~12 minutes) and urinary excretion (72–95% within 24 hours) suggest that hydrochlorides with bulky substituents, like Methyl 2-amino-5-methyl-3-oxohexanoate, may exhibit similar pharmacokinetic challenges unless stabilized by ester or amino groups .

- Labile Groups : highlights the instability of methoxycarbonyloxy groups in mucochloric acid derivatives during substitution reactions. In contrast, the target compound’s hydrochloride salt and ester moiety likely improve stability under standard conditions .

Biological Activity

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology.

Chemical Structure and Properties

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride has the following characteristics:

- Molecular Formula : C8H14ClN2O3

- Molecular Weight : Approximately 204.67 g/mol

- Functional Groups : Contains an amino group, a ketone group, and a methyl group, which are crucial for its biological interactions.

The presence of both an amino and a keto group in its structure suggests potential interactions with various biological receptors, enhancing its pharmacological profile.

Biological Activity

Research indicates that Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride exhibits notable biological activities, including:

- Enzyme Inhibition : The compound has been studied for its binding affinity to enzymes, which is essential for understanding its mechanism of action. It may act as a precursor in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.

- Pharmacological Potential : The compound's structural similarity to other bioactive molecules suggests it could interact with various biological pathways. For instance, it may inhibit specific enzymes involved in metabolic processes or disease pathways.

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing derivatives that may have enhanced biological activity or altered properties. This is particularly relevant in drug discovery and development.

Case Studies

Several studies have explored the biological activity of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride and its derivatives:

- Study on Enzyme Interaction : A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

- Synthesis of Analogues : Research focused on synthesizing analogues of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride to assess their biological activity. Some derivatives exhibited improved binding affinity and inhibitory activity against target enzymes, highlighting the importance of structural modifications .

Comparative Analysis

To better understand the unique properties of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 4-methyl-3-oxopentanoate | C8H14O3 | 0.96 |

| Methyl 4,4-dimethyl-3-oxopentanoate | C10H18O3 | 0.93 |

| Methyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | 0.93 |

| Methyl 2-Oxo-1-cycloheptanecarboxylate | C9H14O3 | 0.93 |

This table illustrates that while there are several structurally similar compounds, Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride possesses unique reactivity patterns due to its specific combination of functional groups.

Q & A

Q. What methodologies elucidate the compound’s mechanism of action in modulating biochemical pathways?

- Methodological Answer : Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) of treated cell lines identify dysregulated pathways (e.g., protein synthesis or metabolic regulation). Pharmacological inhibition studies (e.g., using L-NAME for nitric oxide synthase) and CRISPR-Cas9 knockout models validate target engagement. Surface Plasmon Resonance (SPR) quantifies binding kinetics to receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.